molecular formula C11H6Cl2F3N3 B13102881 4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine

4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine

Cat. No.: B13102881
M. Wt: 308.08 g/mol
InChI Key: YUCCLJKIQSHYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H5Cl2F3N2. This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the reaction of 2,6-dichloro-4-trifluoromethylaniline with nitrosyl sulfuric acid, followed by a reaction with ethyl 2,3-dicyanopropionate in acetic acid . The resulting intermediate undergoes cyclization to form the desired pyrimidine compound. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4,6-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H6Cl2F3N3

Molecular Weight

308.08 g/mol

IUPAC Name

4,6-dichloro-5-[2-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C11H6Cl2F3N3/c12-8-7(9(13)19-10(17)18-8)5-3-1-2-4-6(5)11(14,15)16/h1-4H,(H2,17,18,19)

InChI Key

YUCCLJKIQSHYCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(N=C2Cl)N)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.